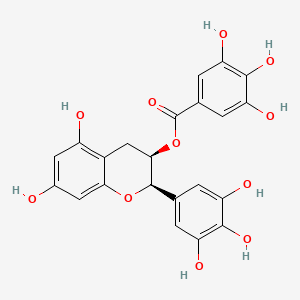

(-)-Epigallocatechin gallate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

EGCG and Cancer Chemoprevention

EGCG's potential to inhibit cancer cell growth and proliferation is a major area of investigation. Studies have shown that EGCG can regulate various molecular targets involved in cancer development. For instance, it can inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which play a role in tumor growth and angiogenesis []. This translates to reduced cell proliferation and migration in cancer cells [].

Clinical trials are underway to assess the effectiveness of EGCG and green tea products in preventing specific cancers, such as cervical cancer [].

EGCG and Neurodegenerative Diseases

Research suggests that EGCG's antioxidant and anti-inflammatory properties might be beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's disease. EGCG may help protect neurons from damage caused by oxidative stress and inflammation, both of which are implicated in these diseases []. However, more research is required to fully understand the potential of EGCG in treating neurodegenerative conditions.

(-)-Epigallocatechin gallate is a polyphenolic compound and a major catechin found predominantly in green tea, derived from the plant Camellia sinensis. It is recognized as an ester formed from epigallocatechin and gallic acid. This compound is characterized by its complex structure, which includes multiple hydroxyl groups that contribute to its antioxidant properties. (-)-Epigallocatechin gallate is noted for its potential health benefits, including anti-inflammatory and anticancer effects, making it a subject of extensive research in both nutritional and pharmaceutical sciences .

- Antioxidant Activity: EGCG's free radical scavenging activity helps protect cells from oxidative damage.

- Modulation of Cell Signaling Pathways: EGCG might interact with cellular signaling pathways, potentially influencing cell growth, proliferation, and death.

- Anti-inflammatory Effects: EGCG may suppress inflammatory responses by regulating immune cell activity and cytokine production.

The chemical behavior of (-)-epigallocatechin gallate involves various reactions typical of polyphenols, including oxidation and complexation. It can undergo oxidation to form reactive oxygen species, which may contribute to its biological activities. Additionally, it can react with proteins and other macromolecules through hydrogen bonding and hydrophobic interactions, which may influence its bioavailability and efficacy in biological systems. The compound can also participate in esterification reactions due to its hydroxyl groups, potentially forming derivatives that may exhibit altered biological activities .

(-)-Epigallocatechin gallate exhibits a wide range of biological activities:

- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

- Anticancer Properties: Research indicates that it may inhibit tumor growth by affecting various molecular targets involved in cell proliferation and apoptosis, including DNA methyltransferases and vascular endothelial growth factor receptor signaling .

- Cardiovascular Benefits: Some studies suggest that (-)-epigallocatechin gallate may help lower LDL cholesterol levels, although results vary based on dosage and duration of intake .

- Anti-inflammatory Effects: It has been shown to modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases .

(-)-Epigallocatechin gallate can be synthesized through several methods:

- Extraction from Natural Sources: The most common method involves extracting the compound from green tea leaves using solvents like ethanol or water.

- Chemical Synthesis: Laboratory synthesis can be achieved through the condensation of epigallocatechin with gallic acid under specific conditions. This method allows for the production of pure (-)-epigallocatechin gallate but is less common due to the complexity and cost compared to extraction.

- Biotechnological Approaches: Recent advances include using microbial fermentation processes to produce catechins, including (-)-epigallocatechin gallate, which may offer a more sustainable production method .

(-)-Epigallocatechin gallate has numerous applications:

- Nutraceuticals: Widely used in dietary supplements for its health-promoting properties.

- Functional Foods: Incorporated into food products for enhanced health benefits.

- Pharmaceuticals: Investigated for potential therapeutic applications in cancer treatment and cardiovascular health.

- Cosmetics: Utilized in skincare products for its antioxidant properties .

Interaction studies have demonstrated that (-)-epigallocatechin gallate can influence various biological pathways:

- It interacts with cellular receptors, modulating signal transduction pathways related to cell growth and apoptosis.

- Studies have shown that it can enhance the effects of certain chemotherapeutic agents while reducing their toxicity.

- Its interactions with gut microbiota are also being explored, as they may affect the metabolism and efficacy of the compound in vivo .

Several compounds share structural similarities with (-)-epigallocatechin gallate, each exhibiting unique properties:

| Compound Name | Source | Notable Properties |

|---|---|---|

| Catechin | Green tea | Antioxidant; less potent than (-)-epigallocatechin gallate |

| Epicatechin | Green tea | Similar antioxidant properties but different efficacy |

| Gallic acid | Various plants | Antioxidant; often used in combination with catechins |

| Theaflavins | Black tea | Derived from catechins; different health benefits |

| Proanthocyanidins | Grapes | Strong antioxidant; different structural properties |

(-)-Epigallocatechin gallate stands out due to its specific structure that enhances its bioactivity compared to these similar compounds. Its unique combination of hydroxyl groups allows for superior antioxidant activity and interaction with biological targets, contributing to its extensive research in health-related fields .

Molecular Configuration and Stereochemistry

(-)-Epigallocatechin gallate exhibits a complex molecular architecture characterized by its distinctive stereochemical configuration and structural arrangement. The compound possesses the molecular formula C22H18O11 with a molecular weight of 458.37 g/mol, establishing it as a substantial polyphenolic structure within the catechin family [1] [2] [3] [4].

The fundamental molecular framework of (-)-epigallocatechin gallate comprises four distinct ring systems designated as rings A, B, C, and D. Rings A and C constitute the benzopyran core structure, which features a phenyl group positioned at the C2 carbon and a gallate ester group attached at the C3 position. The B ring contains a characteristic 3,4,5-trihydroxyl substitution pattern, while the D ring represents the galloyl moiety configured as an ester linkage at the C3 position [5].

The absolute stereochemical configuration of (-)-epigallocatechin gallate is definitively established as (2R,3R), indicating the specific three-dimensional arrangement of substituents around the two chiral centers within the chroman ring system [1] [2] [6]. This stereochemical designation corresponds to both the C2 and C3 carbons adopting the R configuration, resulting in the characteristic (-) enantiomeric form that exhibits dextrorotatory optical activity with an optical rotation of [α]D -185 ± 2° in ethanol [3].

The compound contains two defined atom stereocenters with no undefined stereochemical centers, contributing to its specific biological activity profile and molecular recognition properties [7]. The systematic nomenclature describes the structure as (2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate, emphasizing the precise positioning of hydroxyl groups and the ester linkage formation [1] [2].

Galloyl Group Orientation

The galloyl moiety in (-)-epigallocatechin gallate adopts a specific three-dimensional orientation that significantly influences the compound's chemical behavior and biological activity. Molecular docking studies and crystallographic analyses reveal that the galloyl group projects toward the deeper regions of binding sites when interacting with target proteins, while the flavan-3-ol subunit typically positions itself at the entrance of molecular binding pockets [8].

The galloyl ester linkage forms through the condensation of gallic acid with the (3R)-hydroxyl group of (-)-epigallocatechin, creating a stable covalent bond that maintains the structural integrity of the molecule under physiological conditions [7]. This ester bond formation involves the carboxyl group of gallic acid and the hydroxyl group at the C3 position of the chroman ring, resulting in the elimination of water and the establishment of the characteristic galloyl ester functionality.

The orientation of the galloyl group enables specific intermolecular interactions through its three hydroxyl substituents positioned at the 3', 4', and 5' positions of the benzene ring. These hydroxyl groups adopt configurations that facilitate hydrogen bonding interactions with target molecules, contributing to the compound's binding affinity and specificity [8]. The galloyl moiety demonstrates particular effectiveness in anchoring the molecule to binding sites through multiple simultaneous hydrogen bonding interactions with its hydroxyl groups.

Computational analyses indicate that the galloyl group can penetrate deeply into hydrophobic binding pockets while maintaining hydrogen bonding capabilities through its hydroxyl substituents. The specific geometry of the galloyl ester linkage allows for conformational flexibility that enables the molecule to adapt to various binding environments while preserving its essential chemical characteristics [9].

Intramolecular Hydrogen Bonding Patterns

(-)-Epigallocatechin gallate exhibits extensive intramolecular hydrogen bonding networks that significantly influence its conformational stability and chemical reactivity. The molecule contains eight hydroxyl groups strategically positioned throughout its structure, creating multiple opportunities for intramolecular hydrogen bond formation [10].

The most significant intramolecular hydrogen bonding occurs between adjacent hydroxyl groups on both the B ring (3,4,5-trihydroxyphenyl) and the D ring (galloyl moiety). These hydrogen bonds contribute to the stabilization of specific conformational states and affect the bond dissociation enthalpy of individual O-H bonds, thereby influencing the compound's antioxidant properties [10].

Spectroscopic analyses using Fourier-transform infrared spectroscopy have revealed characteristic absorption patterns that confirm the presence of intramolecular hydrogen bonding. The hydroxyl stretching vibrations demonstrate shifts indicative of hydrogen bonding interactions, with bands observed at 3352 cm⁻¹ corresponding to hydroxyl group stretching influenced by these intramolecular interactions [11].

The intramolecular hydrogen bonding patterns create moderately strong bonds that contribute to molecular stabilization but can be disrupted under specific conditions, such as changes in pH or interaction with external molecules. The formation of these hydrogen bonds increases the bond dissociation enthalpy of the O-H bonds, making the hydrogen atoms more resistant to dissociation and affecting the compound's radical scavenging capacity [10].

The strategic placement of hydroxyl groups enables the formation of cyclic hydrogen bonding patterns that create conformational constraints within the molecule. These constraints contribute to the compound's overall structural rigidity while maintaining sufficient flexibility for molecular recognition and binding interactions [10]. The intramolecular hydrogen bonding network also influences the compound's solubility properties and its ability to form intermolecular interactions with other molecules.

Physicochemical Properties

The physicochemical characteristics of (-)-epigallocatechin gallate encompass a comprehensive range of properties that determine its behavior in various chemical and biological environments. These properties are fundamental to understanding the compound's stability, bioavailability, and potential applications in different matrix systems.

| Property | Value |

|---|---|

| Molecular Formula | C22H18O11 [1] [2] [3] [4] |

| Molecular Weight (g/mol) | 458.37 [1] [12] [3] [4] |

| CAS Number | 989-51-5 [1] [12] [3] |

| Melting Point (°C) | 222-224 [3] |

| Optical Rotation [α]D (ethanol) | -185 ± 2° [3] |

| pKa | 7.75 ± 0.25 [3] |

| Density (g/cm³, predicted) | 1.90 ± 0.1 [3] |

| Boiling Point (°C, predicted) | 909.1 ± 65.0 [3] |

| LogP | 0.639-1.2 [3] [7] |

| Topological Polar Surface Area (Ų) | 197 [7] |

| Hydrogen Bond Donors | 8 [7] |

| Hydrogen Bond Acceptors | 11 [7] |

| Rotatable Bonds | 4 [7] |

The compound demonstrates characteristic physical properties consistent with its polyphenolic nature. The melting point range of 222-224°C indicates substantial intermolecular interactions and molecular stability under standard conditions [3]. The predicted boiling point of 909.1 ± 65.0°C reflects the compound's complex structure and extensive hydrogen bonding capabilities, though decomposition typically occurs before reaching this temperature.

The optical rotation value of [α]D -185 ± 2° in ethanol confirms the compound's chiral nature and provides a reliable method for stereochemical identification [3]. The pKa value of 7.75 ± 0.25 indicates that the compound exists predominantly in its protonated form under physiological pH conditions, influencing its chemical reactivity and biological interactions [3].

Solubility in Aqueous and Organic Solvents

The solubility characteristics of (-)-epigallocatechin gallate demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature and hydrogen bonding capabilities. These solubility properties are critical for determining appropriate formulation strategies and extraction methodologies.

| Solvent | Solubility | Temperature/Conditions |

|---|---|---|

| Water (H2O) | ≥5 mg/mL [12] [13] [3] | Room temperature |

| Ethanol (pure) | Higher than water [14] | Room temperature |

| Dimethyl sulfoxide (DMSO) | Soluble [12] [3] | Room temperature |

| Dimethyl formamide (DMF) | Soluble [3] | Room temperature |

| Supercritical CO2 (15-35 MPa, 313-333 K) | Very low [15] | 313-333 K |

| Supercritical CO2 + Ethanol (0.044 mole fraction) | Enhanced [15] | 313-333 K |

| Supercritical CO2 + Ethanol (0.084 mole fraction) | 7.34 × 10⁻⁴ (mole fraction, max) [15] | 35 MPa, 313 K |

In aqueous systems, (-)-epigallocatechin gallate demonstrates moderate solubility with values of ≥5 mg/mL under standard conditions [12] [13]. However, the compound's solubility in pure water is significantly lower compared to its behavior in purified green tea extracts, where other compounds can enhance solubility through complex formation [16]. The aqueous solubility is influenced by temperature, with higher temperatures generally increasing dissolution rates, though stability concerns limit the practical application of elevated temperatures.

Organic solvent systems demonstrate enhanced solubility characteristics for (-)-epigallocatechin gallate. Pure ethanol exhibits superior dissolving capacity compared to water, making it an effective extraction and formulation medium [14]. The compound shows complete solubility in dimethyl sulfoxide and dimethyl formamide, indicating strong interactions with polar aprotic solvents [12] [3].

Supercritical fluid extraction studies reveal interesting solubility behavior in carbon dioxide systems. Pure supercritical CO2 provides very limited solvation capacity for (-)-epigallocatechin gallate due to the compound's polar nature [15]. However, the addition of ethanol as a co-solvent dramatically enhances solubility, with the maximum mole fraction solubility reaching 7.34 × 10⁻⁴ at optimal conditions of 35 MPa pressure, 313 K temperature, and 0.084 mole fraction ethanol content [15].

The solubility enhancement observed with ethanol co-solvent addition demonstrates the importance of hydrogen bonding interactions in dissolution processes. Ethanol molecules can form hydrogen bonds with the multiple hydroxyl groups present in (-)-epigallocatechin gallate, facilitating solvation and increasing overall solubility [15]. This behavior is particularly relevant for extraction and purification processes where selective solubility is desired.

pH-Dependent Conformational Changes

The structural integrity and conformational characteristics of (-)-epigallocatechin gallate demonstrate significant sensitivity to pH variations, influencing both its chemical stability and biological activity. These pH-dependent changes affect the compound's ionization state, hydrogen bonding patterns, and overall molecular conformation.

Under physiological pH conditions (approximately pH 7.4), (-)-epigallocatechin gallate maintains its characteristic structure with all hydroxyl groups predominantly in their protonated form, given the compound's pKa value of 7.75 ± 0.25 [3]. This protonation state enables extensive hydrogen bonding interactions both intramolecularly and with surrounding molecules, contributing to conformational stability.

Acidic conditions (pH < 4) promote conformational stabilization through enhanced intramolecular hydrogen bonding networks. Research demonstrates that catechins, including (-)-epigallocatechin gallate, exhibit increased stability around pH 4, where the protonated hydroxyl groups can form optimal hydrogen bonding arrangements [17]. Under these conditions, the compound maintains its native conformation with minimal structural perturbation.

Alkaline conditions (pH > 8) induce significant conformational changes through the deprotonation of phenolic hydroxyl groups. As the pH increases beyond the compound's pKa value, progressive deprotonation occurs, starting with the most acidic hydroxyl groups and proceeding to less acidic positions. This deprotonation process disrupts the intramolecular hydrogen bonding networks that stabilize the native conformation [17].

The pH-dependent conformational changes directly influence the compound's interaction capabilities with biological targets. Studies examining protein binding interactions reveal that (-)-epigallocatechin gallate demonstrates optimal binding affinity under physiological pH conditions, where the compound maintains its structured conformation [18] [8]. Deviations from physiological pH can reduce binding affinity and alter the specificity of molecular interactions.

Temperature effects compound the pH-dependent conformational behavior, with elevated temperatures accelerating both deprotonation processes and conformational transitions. The combination of high pH and elevated temperature represents the most destabilizing conditions for (-)-epigallocatechin gallate, leading to rapid degradation and loss of biological activity [17].

The biosynthesis of (-)-epigallocatechin gallate represents one of the most complex and precisely regulated metabolic processes in tea plants (Camellia sinensis). This multifaceted pathway integrates the shikimate pathway, phenylpropanoid metabolism, and sophisticated galloylation mechanisms to produce this bioactive catechin compound [1] [2].

Shikimate Pathway Precursors

The shikimate pathway serves as the fundamental biosynthetic route providing essential precursors for (-)-epigallocatechin gallate biosynthesis. This pathway directs substantial carbon flow, with estimates suggesting that 20-50% of all fixed carbon passes through this metabolic route in tea plants [3].

Initial Precursor Formation

The pathway initiates with the condensation of phosphoenolpyruvate from glycolysis and erythrose-4-phosphate from the pentose phosphate pathway. The enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase catalyzes this reaction to form 3-deoxy-D-arabino-heptulosonate-7-phosphate [1] [4]. In tea plants, two isoforms of this enzyme, CsDAHPS1 and CsDAHPS2, have been identified, with CsDAHPS1 requiring manganese and reduced thioredoxin for activity, thereby linking carbon flow into the shikimate pathway to photosynthetic electron transport [4].

Gallic Acid Biosynthesis Branch

A critical branch point in the shikimate pathway involves the formation of gallic acid, an essential precursor for the galloylation of catechins. The conversion of 3-dehydroshikimate to gallic acid is catalyzed by specialized shikimate dehydrogenases. Research has identified multiple tea plant shikimate dehydrogenases with distinct catalytic properties: CsDQD/SDHa exhibits higher catalytic efficiency for 3-dehydroshikimate reduction than shikimate oxidation, while CsDQD/SDHd shows the opposite tendency [5] [6].

Two specific shikimate dehydrogenases, CsSDH3 and CsSDH4, play essential roles in gallic acid production for galloylated catechin synthesis. These enzymes catalyze gallic acid production from 3-dehydroquinate dehydratase, contributing directly to galloylated catechin accumulation [7] [8]. Quantitative real-time polymerase chain reaction analysis revealed that CsSDH4 and CsSDH3 expression levels positively correlate with gallic acid and galloylated catechin contents [7].

Pathway Regulation and Flux Control

The entry reaction of the shikimate pathway is subject to complex metabolite-mediated regulation. The pathway intermediates chorismate and caffeate strongly inhibit all shikimate dehydrogenase isoforms, while aromatic amino acids provide feedback inhibition in a tissue-specific manner [9]. This sophisticated regulatory mechanism ensures appropriate carbon allocation between primary and secondary metabolism.

Enzymatic Modification Steps in Tea Plants

The conversion of shikimate pathway products to (-)-epigallocatechin gallate requires a series of precisely coordinated enzymatic modifications involving both the phenylpropanoid pathway and specific galloylation reactions.

Phenylalanine Ammonia-Lyase Activation

Phenylalanine ammonia-lyase represents the gateway enzyme connecting the shikimate pathway to phenylpropanoid metabolism and subsequent catechin biosynthesis. This enzyme catalyzes the non-oxidative elimination of ammonia from L-phenylalanine to produce trans-cinnamate, the precursor of numerous phenylpropanoid compounds [10].

Gene Family and Isoforms

Tea plants possess a family of seven CsPAL genes (CsPAL1-7) that encode enzymes with distinct expression patterns and regulatory properties [11]. Systematic analysis revealed that CsPAL4 is preferentially expressed in young leaves and buds, tissues with high catechin content [11]. Correlation analysis demonstrated that CsPAL4 closely associates with anthocyanin accumulation, particularly cyanidin 3-O-galactoside, cyanidin 3-O-glucoside, and delphinidin 3-O-glucoside [11].

Catalytic Activity and Regulation

Enzyme assays indicated that phenylalanine ammonia-lyase activity positively correlates with catechin concentrations, with correlation coefficients reaching 0.673 [12]. The activity of this enzyme is concentrated in vigorously growing plant portions such as buds and young leaves at shoot tips, regions that also exhibit the highest catechin content [13]. Environmental factors significantly influence phenylalanine ammonia-lyase activity, with shading treatments reducing both enzyme activity and catechin accumulation [13].

Transcriptional Control

The expression of CsPAL genes is regulated by multiple transcription factors belonging to different families. Upstream regulation factors include CsMYB transcription factors (CsMYB59, CsARR1, CsSRM1, CsMYB101, and CsMYB52) and CsbHLH proteins (CsbHLH104, CsbHLH3, CsbIM1, CsTCP14, and CsPIF4) that bind to CsPAL promoters and activate transcription [11].

Pathway Integration

Under magnesium treatment conditions affecting (-)-epigallocatechin gallate biosynthesis, specific CsPAL genes exhibit differential regulation patterns. CsPAL (HD.01G0005520, HD.02G0024350) demonstrate positive regulatory effects on (-)-epigallocatechin gallate biosynthesis, while other isoforms (HD.13G0009900, HD.06G0008610) show negative regulatory effects [14].

Galloylation Mechanisms

The galloylation of catechins represents a sophisticated biochemical process that distinguishes tea plants from other flavonoid-producing species. This process involves the transfer of galloyl groups from activated donor molecules to hydroxyl groups on catechin substrates.

Two-Step Galloylation Process

The biosynthesis of galloylated catechins occurs through a two-step enzymatic process involving glucose ester-dependent acyltransferase reactions [15]. The first step involves UDP-glucose:galloyl-1-O-β-D-glucosyltransferase, which catalyzes the formation of β-glucogallin from gallic acid and uridine diphosphate glucose. This enzyme produces the activated galloyl donor molecule essential for subsequent galloylation reactions [15].

The second step utilizes epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase, which transfers galloyl groups from β-glucogallin to 2,3-cis-flavan-3-ols such as epicatechin and epigallocatechin. This enzyme exhibits substrate specificity for 2,3-cis-flavan-3-ols rather than 2,3-trans-flavan-3-ols, explaining the predominance of cis-configured galloylated catechins in tea [15].

Serine Carboxypeptidase-Like Acyltransferases

Recent advances have identified serine carboxypeptidase-like acyltransferases as key enzymes in catechin galloylation. Two paralogous genes, CsSCPL4 and CsSCPL5, function cooperatively in this process. CsSCPL4 acts as a catalytic acyltransferase, while CsSCPL5 functions as a noncatalytic companion protein that enhances CsSCPL4 activity [16].

The native epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase complex exhibits an estimated molecular mass of 121-241 kilodaltons and appears to function as a multimeric enzyme composed of 60- and 58-kilodalton monomers. These monomers represent heterodimers consisting of 36- or 34-kilodalton and 28-kilodalton subunits [15].

Substrate Specificity and Kinetics

Detailed kinetic analysis revealed that epigallocatechin and epicatechin exhibit higher substrate affinities than β-glucogallin for the galloylation enzymes. The optimal temperature for enzymatic activity is 30 degrees Celsius, with maximal reaction rates occurring between pH 4.0 and 6.0. The enzyme reactions are dramatically inhibited by phenylmethylsulfonyl fluoride, mercuric chloride, and sodium deoxycholate [15].

Subcellular Localization

Immunohistochemical studies using monoclonal antibodies specific for galloylated catechins revealed that vacuoles serve as the primary sites of galloylated catechin localization at the subcellular level. This compartmentalization may facilitate the storage and transport of these bioactive compounds while preventing potential cellular toxicity [17].

Genetic Regulation of Production

The biosynthesis of (-)-epigallocatechin gallate is subject to sophisticated genetic regulation involving multiple transcription factor families and complex regulatory networks that integrate developmental, environmental, and metabolic signals.

MYB44 Transcription Factor Role

The R2R3-MYB transcription factor CsMYB44 plays a complex and context-dependent role in regulating (-)-epigallocatechin gallate biosynthesis in tea plants. This transcription factor belongs to subgroup 22 of the MYB family and exhibits versatile functions in modulating multiple physiological processes.

Transcriptional Activity and Localization

CsMYB44 encodes a nuclear-localized protein that displays transactivation activity at its C-terminus. The protein shows high similarity to AtMYB44 from Arabidopsis thaliana and clusters within the same phylogenetic subgroup [18]. Transient expression analysis confirmed nuclear localization, which is characteristic of transcriptional regulators [18].

Expression Patterns and Regulation

CsMYB44 is ubiquitously expressed throughout tea plant tissues, with particularly high expression in vascular tissues and stomata. The gene expression is strongly induced by multiple stimuli including phytohormones (methyl jasmonate, abscisic acid, gibberellic acid), environmental stresses (drought, salt, osmotic stress), and wounding treatments [18]. Significantly, CsMYB44 transcripts accumulate rapidly within 0.5 hours after treatment with these factors, indicating its role as an early response gene [18].

Dual Regulatory Function

Research utilizing magnesium nutrition treatments revealed that CsMYB44 exhibits both positive and negative regulatory effects on (-)-epigallocatechin gallate biosynthesis depending on the physiological context. Under specific magnesium concentrations, CsMYB44 (HD.06G0033760) demonstrates negative regulatory effects on (-)-epigallocatechin gallate biosynthesis [14]. This context-dependent regulation suggests that CsMYB44 functions as part of a complex regulatory network that integrates multiple environmental and metabolic signals.

Target Gene Regulation

CsMYB44 regulates the expression of structural genes involved in (-)-epigallocatechin gallate biosynthesis, including anthocyanidin reductase and serine carboxypeptidase-like genes. The transcription factor influences the phenylpropanoid biosynthesis pathway by modulating the expression of genes encoding key enzymes such as 4-coumarate:CoA ligase, chalcone synthase, and dihydroflavonol reductase [14].

Stress Response Integration

CsMYB44 serves as a critical component in integrating stress responses with secondary metabolite biosynthesis. The transcription factor enhances stress tolerance while simultaneously modulating catechin production, suggesting an adaptive mechanism that balances plant defense responses with metabolite accumulation [18].

WRKY17-Mediated Expression Control

The WRKY transcription factor CsWRKY17 represents another crucial regulatory component controlling (-)-epigallocatechin gallate biosynthesis through complex mechanisms involving stress responses and metabolic regulation.

Molecular Characteristics

CsWRKY17 belongs to the WRKY transcription factor family and functions as a nucleus-localized transcriptional regulator. The protein contains conserved WRKY domains that specifically bind to W-box cis-acting elements in target gene promoters [19] [20]. This transcription factor exhibits constitutive expression patterns while remaining responsive to various stress conditions [19].

Negative Regulation of EGCG Biosynthesis

Comprehensive metabolomic and transcriptomic analyses revealed that CsWRKY17 primarily functions as a negative regulator of (-)-epigallocatechin gallate biosynthesis. Under magnesium nutrition treatments that affect (-)-epigallocatechin gallate content, CsWRKY17 (HD.12G0001660) demonstrates negative regulatory effects on biosynthetic pathways [14]. The transcription factor coordinates with other regulatory proteins to fine-tune metabolite production in response to nutritional status.

Target Gene Networks

CsWRKY17 regulates multiple target genes involved in cell wall metabolism and stress responses. A primary target is CsPME6, encoding pectin methylesterase 6, which CsWRKY17 activates by binding to W-box elements in its promoter [20]. The expression patterns of CsWRKY17 and CsPME6 show high consistency under various aluminum concentrations, indicating coordinated regulation [20].

Stress Response Integration

Beyond its role in (-)-epigallocatechin gallate regulation, CsWRKY17 participates in aluminum tolerance mechanisms by promoting pectin deesterification in cell walls. This dual function suggests that CsWRKY17 integrates stress tolerance with metabolic regulation, potentially representing an adaptive strategy that balances plant survival with secondary metabolite production [20].

Expression Control Mechanisms

The expression of CsWRKY17 is subject to regulation by multiple factors including tissue development stage, environmental stress conditions, and nutritional status. The transcription factor shows higher expression in mature leaves and fruits compared to young tissues, suggesting developmental stage-specific regulation [20]. Environmental factors such as aluminum exposure, drought stress, and nutrient availability significantly influence CsWRKY17 expression levels [19] [20].

Regulatory Network Integration

CsWRKY17 functions within a complex regulatory network that includes interactions with other transcription factors and regulatory proteins. The transcription factor coordinates with hormone signaling pathways, particularly jasmonic acid and abscisic acid pathways, to regulate gene expression in response to environmental changes. This integration allows plants to coordinate secondary metabolite biosynthesis with overall physiological responses to environmental challenges.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 4 of 7 companies with hazard statement code(s):;

H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H401 (25%): Toxic to aquatic life [Hazardous to the aquatic environment, acute hazard];

H411 (75%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

SLIMQUICK is a popular, proprietary line of multi-ingredient nutritional supplements (MINS) marketed as weight loss products and sold widely in pharmacies and grocery stores as well on the internet. The major ingredients in the products include green tea extract, caffeine and various herbal, fruit and vegetable extracts. There have been rare reports of clinically apparent liver injury in patients taking SLIMQUICK products, the majority of which had clinical features suggestive of green tea hepatotoxicity.

Drug Classes

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Y-23684